

# "Methyl 4-chloro-2-methoxynicotinate" chemical properties and reactivity

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## Compound of Interest

Compound Name: *Methyl 4-chloro-2-methoxynicotinate*

Cat. No.: *B595429*

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## An In-depth Technical Guide to Methyl 4-chloro-2-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of **Methyl 4-chloro-2-methoxynicotinate** (CAS No. 1256826-55-7). This document is intended to serve as a valuable resource for professionals in chemical synthesis and drug development, particularly in the burgeoning field of targeted protein degradation.

## Chemical and Physical Properties

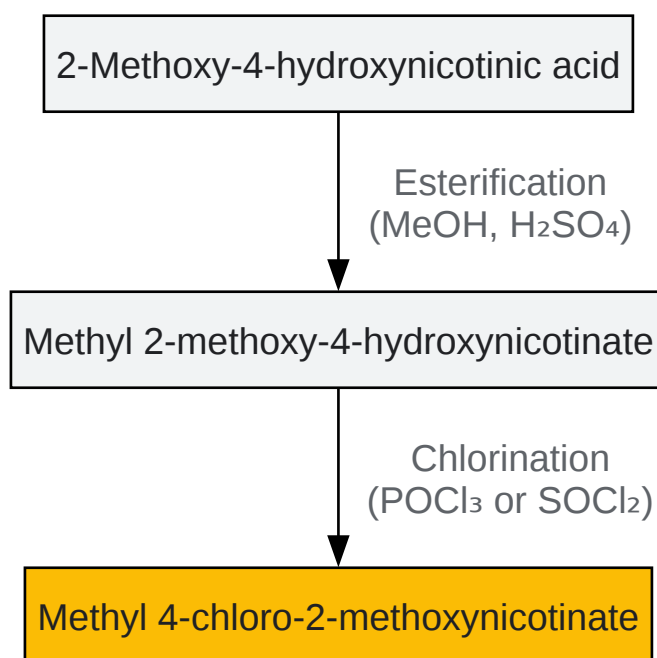
**Methyl 4-chloro-2-methoxynicotinate** is a substituted pyridine derivative. While extensive experimental data on its physical properties is not widely published, the known and predicted properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>3</sub>	[1][2]
Molecular Weight	201.61 g/mol	[1][2]
CAS Number	1256826-55-7	[1]
Appearance	White to off-white solid (Predicted)	Inferred from similar compounds[3]
Purity	≥98%	[1]
Boiling Point	~290 °C at 760 mmHg (Predicted)	Based on isomer data[3]
Melting Point	Not available	
Solubility	Low solubility in water (Predicted)	Inferred from similar compounds[4]
Storage	Sealed in a dry place, room temperature	[2]

## Synthesis and Reactivity

### Proposed Synthesis

A plausible synthetic route to **Methyl 4-chloro-2-methoxynicotinate** starts from a suitable hydroxypyridine precursor. The synthesis involves chlorination followed by esterification.



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Caption: Proposed synthetic workflow for **Methyl 4-chloro-2-methoxynicotinate**.

## Core Reactivity

The reactivity of **Methyl 4-chloro-2-methoxynicotinate** is dominated by the chloro-substituted pyridine ring. The chlorine atom at the 4-position is activated for nucleophilic aromatic substitution (S<sub>N</sub>Ar). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.<sup>[5][6][7]</sup> The 4-position is particularly susceptible to attack.<sup>[5][7]</sup>

Furthermore, the chloro-substituent makes the molecule a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Negishi couplings. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

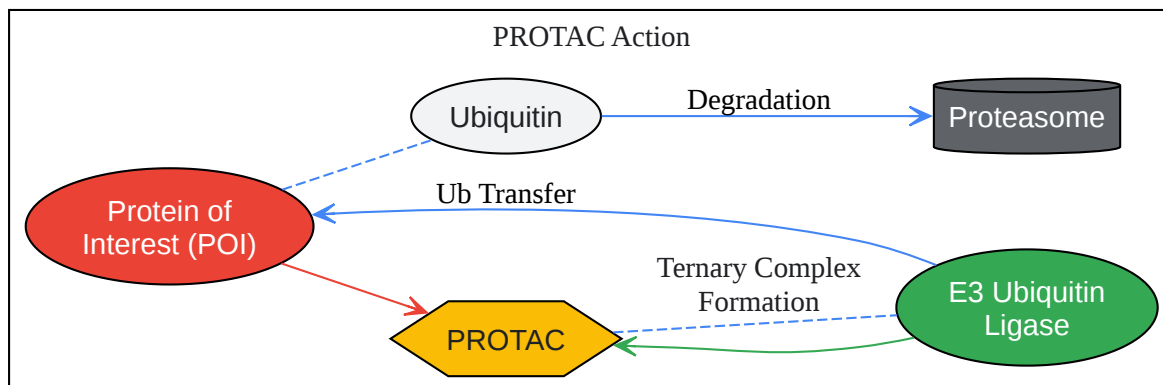
## Applications in Drug Development

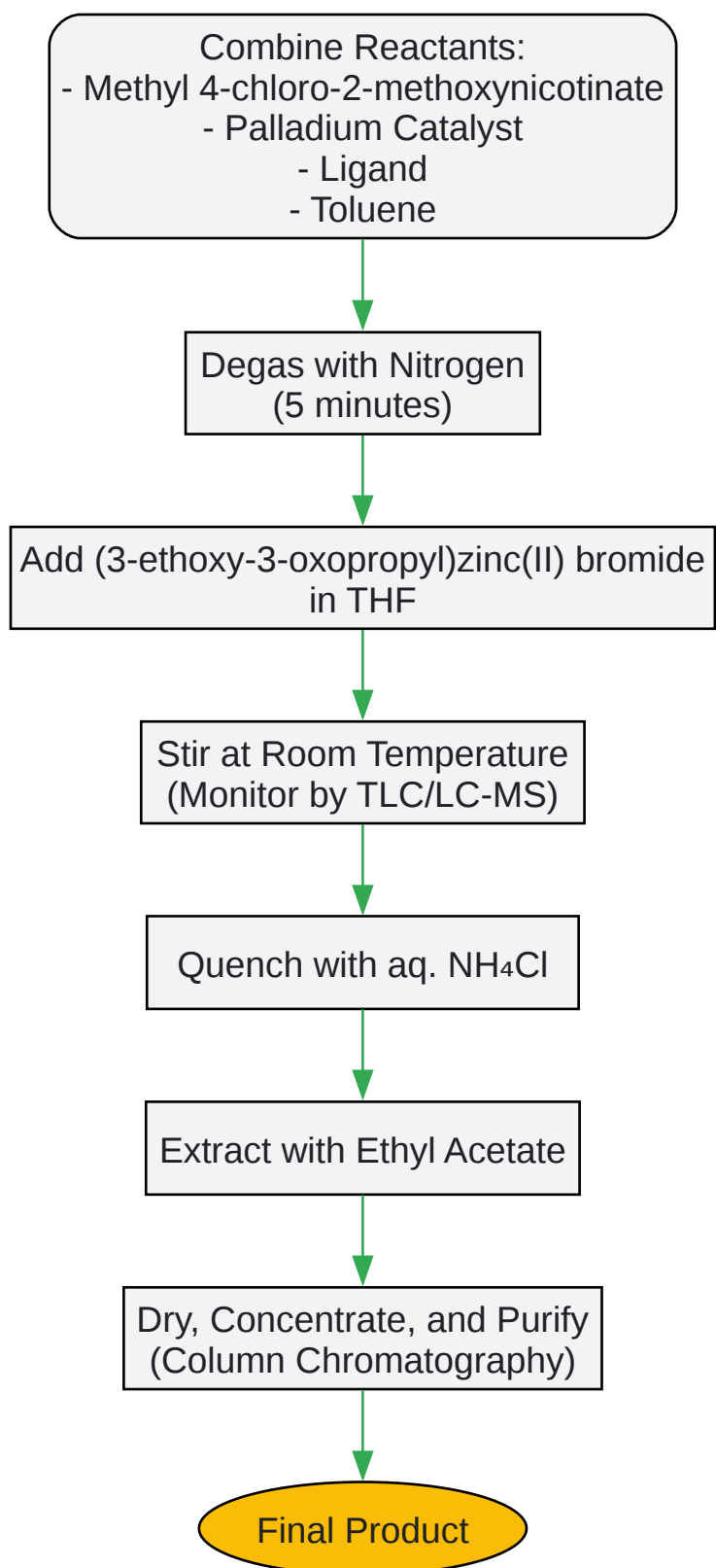
**Methyl 4-chloro-2-methoxynicotinate** is classified as a Protein Degradation Building Block.<sup>[1]</sup> This indicates its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Role in PROTACs

PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.<sup>[8][9][10]</sup> A PROTAC molecule consists of three components: a warhead (binds to POI), an E3 ligase ligand, and a linker.

**Methyl 4-chloro-2-methoxynicotinate** serves as a versatile scaffold or precursor for the linker component. The chloro and ester functionalities provide orthogonal handles for synthetic elaboration, allowing for the attachment of the warhead and E3 ligase ligand.





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